Larixol

Description

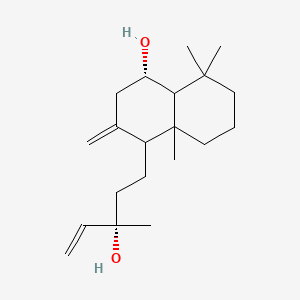

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15?,16-,17?,19+,20?/m0/s1 |

InChI Key |

CLGDBTZPPRVUII-USQYZIDUSA-N |

Isomeric SMILES |

CC1(CCCC2(C1[C@H](CC(=C)C2CC[C@@](C)(C=C)O)O)C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Synonyms |

larixol |

Origin of Product |

United States |

Foundational & Exploratory

Larixol's Mechanism of Action in Neutrophils: A Contested Landscape

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The therapeutic potential of Larixol, a diterpene extracted from the root of Euphorbia formosana, in modulating neutrophil activity is a subject of significant scientific debate. One line of research proposes a specific mechanism wherein this compound inhibits neutrophil activation by interfering with G-protein coupled receptor (GPCR) signaling. Conversely, a subsequent study, although now withdrawn, presented contradictory findings, suggesting this compound has no effect on the purported pathways. This whitepaper provides a comprehensive overview of the conflicting evidence, presenting the data, experimental protocols, and proposed signaling pathways from the key studies to offer researchers a clear understanding of the current, albeit unresolved, state of this compound's mechanism of action in neutrophils.

Introduction: A Tale of Two Studies

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to combat pathogens. Their activation is tightly regulated, often initiated by chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) binding to formyl peptide receptors (FPRs) on the neutrophil surface. These receptors are coupled to heterotrimeric Gi-proteins, which, upon activation, dissociate into Gαi and Gβγ subunits, triggering a cascade of downstream signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

This compound has emerged as a molecule of interest for its potential to modulate these processes. A 2022 study by Liao and colleagues presented a detailed mechanism for this compound's inhibitory effects.[1] However, a 2023 study by Björkman and colleagues, which has since been withdrawn at the request of the authors and/or editor, reported a lack of inhibitory effect. This document will first detail the mechanism proposed by Liao et al., followed by a presentation of the contradictory findings from the withdrawn Björkman et al. study, allowing for a critical evaluation of the available data.

The Proposed Inhibitory Mechanism of this compound (Liao et al., 2022)

The research published by Liao and colleagues in Biochemical Pharmacology suggests that this compound acts as a potent inhibitor of fMLP-induced neutrophil activation by specifically targeting the Gβγ subunit of the Gi-protein.[1]

Quantitative Effects on Neutrophil Function

This compound was shown to inhibit several key neutrophil functions in a concentration-dependent manner when stimulated with fMLP. The inhibitory effects were not observed when neutrophils were stimulated with phorbol 12-myristate 13-acetate (PMA), a direct activator of protein kinase C (PKC), suggesting that this compound acts upstream of PKC activation.[1]

| Neutrophil Function | Stimulant | This compound IC50 (µM) |

| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |

| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |

Table 1: Inhibitory concentrations of this compound on fMLP-induced neutrophil functions. Data from Liao et al., 2022.[1]

Proposed Signaling Pathway

The study by Liao et al. posits that this compound disrupts the signaling cascade initiated by fMLP binding to its receptor, FPR1. Upon activation, the Gβγ subunit of the dissociated Gi-protein interacts with downstream effectors, including Src kinase and Phospholipase Cβ (PLCβ). This compound is proposed to physically interfere with these interactions.[1] This interference leads to the inhibition of a cascade of downstream signaling events, including:

-

Src kinase phosphorylation: this compound was found to inhibit the fMLP-induced phosphorylation of Src kinase.[1]

-

MAPK and AKT phosphorylation: Consequently, the phosphorylation of downstream signaling molecules ERK1/2, p38, and AKT was also attenuated.[1]

-

Calcium Mobilization: fMLP-induced intracellular calcium mobilization was inhibited by this compound.[1]

-

PKC Phosphorylation and p47phox Translocation: this compound also inhibited the phosphorylation of PKC and the subsequent translocation of the NADPH oxidase subunit p47phox from the cytosol to the plasma membrane, a critical step in ROS production.[1]

Caption: Proposed mechanism of this compound action by Liao et al. (2022).

Experimental Protocols (Liao et al., 2022)

-

Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

-

Cell Preparation: Neutrophils were resuspended in Hank's balanced salt solution (HBSS) with 10 mM HEPES (pH 7.4).

-

Assay:

-

Neutrophils (2 x 10^5 cells/well) were incubated with 0.5 mg/mL cytochrome c and various concentrations of this compound for 5 minutes at 37°C.

-

fMLP (0.1 µM) was added to stimulate superoxide anion production.

-

The change in absorbance at 550 nm was measured spectrophotometrically.

-

The IC50 value was calculated from the concentration-response curve.

-

-

Apparatus: A 48-well microchemotaxis chamber was used, with a 3 µm pore size polycarbonate filter separating the upper and lower wells.

-

Procedure:

-

fMLP (30 nM) in HBSS was placed in the lower wells.

-

Neutrophils (5 x 10^4 cells/well) pre-incubated with this compound or vehicle were placed in the upper wells.

-

The chamber was incubated for 60 minutes at 37°C in a 5% CO2 incubator.

-

The filter was removed, fixed, and stained with Giemsa stain.

-

The number of neutrophils that migrated to the lower side of the filter was counted under a microscope in five random high-power fields.

-

-

Cell Stimulation and Lysis: Neutrophils (1 x 10^7 cells) were pre-incubated with this compound (10 µM) and then stimulated with fMLP (0.1 µM) for 30 seconds. The reaction was stopped with ice-cold PBS, and cells were lysed.

-

Immunoprecipitation: Cell lysates were incubated with an anti-Gβ antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.

-

Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Src and Gβ to detect the co-immunoprecipitation of Src with Gβ.

Contradictory Findings (Björkman et al., 2023 - Withdrawn)

A subsequent study by Björkman and colleagues, published as a preprint and briefly as a peer-reviewed article in Biochemical Pharmacology before being withdrawn, presented data that directly contradicts the findings of Liao et al. It is important to note that the withdrawal of the peer-reviewed publication raises questions about the validity of the findings, but the data from the preprint is presented here for a complete overview of the scientific discourse.

The authors reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1).

Key Contradictory Findings

-

No Inhibition of FPR1 and FPR2: The study found that this compound did not inhibit neutrophil responses, such as superoxide production or intracellular calcium mobilization, when stimulated with agonists for both FPR1 (fMLP) and the related Gαi-coupled receptor FPR2.

-

No Effect on Gαq-coupled Receptors: Furthermore, this compound reportedly did not act as a selective inhibitor for responses mediated by Gαq-coupled GPCRs for platelet-activating factor (PAF) and ATP.

Caption: Experimental workflow of the withdrawn Björkman et al. study.

Experimental Protocols (Björkman et al., 2023 - from preprint)

-

Neutrophil Isolation: Similar to the Liao et al. protocol, neutrophils were isolated from healthy donors.

-

Assay:

-

Neutrophils were mixed with isoluminol and horseradish peroxidase in a 96-well plate.

-

This compound was added, and the plate was equilibrated for 5 minutes at 37°C.

-

Various agonists (fMLP, WKYMVM, etc.) were added, and light emission was measured continuously over time using a luminometer.

-

-

Cell Preparation: Isolated neutrophils were loaded with the fluorescent calcium indicator Fura-2-AM.

-

Assay:

-

Fura-2-loaded neutrophils were pre-incubated with this compound or vehicle.

-

The baseline fluorescence was recorded before the addition of a GPCR agonist.

-

The change in fluorescence, corresponding to the change in intracellular free calcium concentration, was measured over time.

-

This compound and Neutrophil Extracellular Trap (NET) Formation

To date, there is no published research specifically investigating the effect of this compound on neutrophil extracellular trap (NET) formation, or NETosis. NETosis is a distinct form of neutrophil cell death characterized by the release of a web of decondensed chromatin and granular proteins that traps and kills pathogens.

Given the conflicting data on this compound's impact on upstream signaling pathways, its potential effect on NETosis remains speculative. If the mechanism proposed by Liao et al. is correct, this compound's inhibition of ROS production via the NADPH oxidase pathway could potentially inhibit NETosis, as ROS are known to be critical for some forms of NET formation. However, without direct experimental evidence, this remains an open question for future investigation.

Conclusion and Future Directions

The mechanism of action of this compound in neutrophils is currently a matter of scientific controversy. The detailed inhibitory pathway proposed by Liao and colleagues, centered on the disruption of the Gβγ subunit's interaction with its effectors, presents a compelling model. However, the contradictory findings from the now-withdrawn study by Björkman and colleagues highlight the need for caution and further investigation.

For researchers and drug development professionals, this landscape necessitates a critical approach. The key future directions should include:

-

Independent Replication: There is a clear and urgent need for independent laboratories to replicate the experiments of both Liao et al. and Björkman et al. to resolve the conflicting findings.

-

Standardization of Reagents: Future studies should ensure the use of well-characterized and standardized this compound to rule out variations in compound purity or source as a reason for the discrepant results.

-

Investigation of NETosis: The effect of this compound on NET formation is a significant knowledge gap that should be addressed to fully understand its immunomodulatory potential.

-

Broader Mechanistic Studies: Further research could explore alternative potential targets of this compound within the neutrophil signaling network to determine if its effects are mediated by mechanisms other than those already proposed.

Until these questions are answered, the therapeutic utility of this compound as a specific modulator of neutrophil function remains an intriguing but unconfirmed possibility.

References

Unveiling the Natural Reserves of (+)-Larixol and Larixyl Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological significance of the labdane-type diterpenoids, (+)-Larixol and larixyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Executive Summary

(+)-Larixol and its acetylated form, larixyl acetate, are secondary metabolites of significant interest due to their unique chemical structures and promising biological activities. Notably, larixyl acetate has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in various physiological and pathological processes. This guide consolidates the current knowledge on the primary natural sources of these compounds, presenting quantitative data on their abundance and detailing the methodologies for their extraction, purification, and characterization. Furthermore, it visually represents the established signaling pathway of TRPC6 inhibition by larixyl acetate, providing a valuable tool for understanding its mechanism of action.

Natural Sources and Quantitative Abundance

(+)-Larixol and larixyl acetate are predominantly found in coniferous trees, with the genus Larix (larch) being the most significant source. The oleoresin, bark, and wood of various larch species have been shown to contain substantial quantities of these diterpenoids. Other coniferous species, as well as a few other plants, have also been identified as sources, albeit typically with lower concentrations.

The following tables summarize the quantitative data available in the literature regarding the concentration of (+)-Larixol and larixyl acetate in various natural sources.

Table 1: Quantitative Data for (+)-Larixol in Natural Sources

| Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Larix decidua | Wood Extract | Methanolic | 4.85% | [1] |

| Larix decidua | Bark Extract | Methanolic | 33.29% | [1] |

| Larix decidua | Wood Extract | Methanolic | 14.55 - 15.8% | [1] |

| Croton matourensis | Leaves | Supercritical CO2 | 24.88 - 50.57% | [1] |

| Trembleya parviflora | Essential Oil | - | 7.3% (in March) | [1] |

| Leonurus pseudomacranthus | Aerial Parts | - | 0.3% | [1] |

| Origanum majorana | Essential Oil | - | Detected | [1] |

| Taiwania flousiana | Stem Bark | Volatile Oil | 0.28% | [1] |

Table 2: Quantitative Data for Larixyl Acetate in Natural Sources

| Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Larix decidua | Oleoresin | - | Major Component | [1] |

| Picea abies | Bark | n-hexane | 0.82% | [1] |

| Acalypha indica | Leaves | Methanolic | ~0.26% | [1] |

Experimental Protocols: From Extraction to Characterization

The isolation and purification of (+)-Larixol and larixyl acetate from their natural sources typically involve a multi-step process. The following is a generalized workflow based on methodologies cited in the scientific literature.

Extraction

The initial step involves the extraction of the compounds from the plant material. The choice of solvent and extraction technique is crucial for maximizing the yield.

-

Solvent Extraction: Common solvents used for the extraction of these relatively non-polar diterpenoids include n-hexane, dichloromethane, ethyl acetate, and methanol.[1] Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance efficiency.

-

Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction has been shown to be a highly effective method for obtaining a high concentration of (+)-Larixol from Croton matourensis leaves.[1]

Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate the target compounds.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial fractionation of the crude extract. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically used.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of (+)-Larixol and larixyl acetate. Reversed-phase columns (e.g., C18) with mobile phases such as acetonitrile-water or methanol-water are commonly employed.[2]

Characterization

The structural elucidation and confirmation of the isolated compounds are achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure of the molecules.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and fragmentation patterns of the compounds.[3]

The following diagram illustrates a typical experimental workflow for the isolation and characterization of (+)-Larixol and larixyl acetate.

Biological Activity and Signaling Pathway

Larixyl acetate has garnered significant attention for its potent and selective inhibitory activity against the TRPC6 cation channel.[4][5][6] TRPC6 is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases. The inhibition of TRPC6 by larixyl acetate has been shown to modulate downstream signaling pathways, including the mTOR pathway, and to reduce endoplasmic reticulum (ER) stress.[7]

The following diagram illustrates the proposed signaling pathway for the action of larixyl acetate.

Conclusion

(+)-Larixol and larixyl acetate represent valuable natural products with significant potential for further research and development. This technical guide provides a comprehensive resource for scientists interested in these compounds, summarizing their natural sources, providing a framework for their isolation and characterization, and illustrating the key signaling pathway associated with the biological activity of larixyl acetate. The continued investigation of these diterpenoids is warranted to fully elucidate their therapeutic potential.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

Larixol as a Modulator of fMLP-Induced Neutrophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current research on Larixol, a diterpene isolated from Euphorbia formosana, and its role as a potential inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. Neutrophils are key effector cells in the innate immune system, and their activation by chemoattractants like fMLP is a critical step in the inflammatory response. Dysregulation of this process can lead to chronic inflammatory and autoimmune diseases. This document summarizes the quantitative data from key studies, details the experimental protocols used to assess this compound's inhibitory activity, and visualizes the pertinent signaling pathways. Notably, this guide also addresses the existing scientific controversy surrounding the efficacy of this compound, presenting conflicting findings to offer a comprehensive and objective overview for researchers in the field.

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the surface of neutrophils.[1] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[2][3] Given the role of excessive neutrophil activation in various inflammatory pathologies, inhibiting the fMLP signaling pathway is a promising therapeutic strategy.

This compound, a naturally occurring diterpene, has been investigated for its potential to modulate fMLP-induced neutrophil functions. Initial research identified this compound as a promising inhibitor, while subsequent studies have presented conflicting evidence. This guide aims to provide a detailed technical overview of the primary research to inform further investigation and drug development efforts.

Quantitative Data on this compound's Inhibitory Effects

A key study by Liao et al. (2022) reported significant inhibitory effects of this compound on various fMLP-induced neutrophil functions. The half-maximal inhibitory concentrations (IC50) from this research are summarized below.

| Inhibited Function | fMLP Concentration | This compound IC50 (µM) | Reference |

| Superoxide Anion Production | 0.1 µM | 1.98 ± 0.14 | [4][5] |

| Cathepsin G Release | 0.1 µM | 2.76 ± 0.15 | [4][5] |

| Chemotaxis | Not specified | Concentration-dependent | [4][5] |

It is important to note that a subsequent study by Björkman et al. (2023) using this compound from two different commercial sources did not observe any inhibitory effect on fMLP-induced neutrophil responses, including calcium mobilization and superoxide production.[6][7][8] This discrepancy highlights the need for further research to clarify the conditions under which this compound may exhibit inhibitory activity.

Signaling Pathways in fMLP-Induced Neutrophil Activation and this compound's Proposed Mechanism of Action

The fMLP signaling cascade in neutrophils is complex, involving multiple downstream effectors. The binding of fMLP to FPR1, a Gαi-coupled receptor, leads to the dissociation of the G-protein into Gαi and Gβγ subunits.[9] These subunits then activate various downstream signaling molecules.

fMLP Signaling Pathway

The following diagram illustrates the key signaling events following fMLP receptor activation in neutrophils.

Caption: Simplified fMLP signaling pathway in neutrophils.

Proposed Inhibitory Mechanism of this compound

According to Liao et al. (2022), this compound exerts its inhibitory effects not by competing with fMLP for receptor binding, but by targeting the Gβγ subunit of the Gi-protein.[4][5] This interference prevents the interaction of Gβγ with its downstream effectors, namely Src kinase and Phospholipase Cβ (PLCβ).

Caption: Proposed mechanism of this compound's inhibitory action.

By disrupting the Gβγ-effector interaction, this compound was reported to attenuate the phosphorylation of Src kinases and subsequently the phosphorylation of downstream molecules including ERK1/2, p38, and AKT.[4][5] Furthermore, the inhibition of PLCβ activation leads to reduced intracellular calcium mobilization and Protein Kinase C (PKC) phosphorylation.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on fMLP-induced neutrophil functions.

Neutrophil Isolation

-

Source: Human peripheral blood from healthy donors.

-

Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lysis of Residual Erythrocytes: Hypotonic lysis with sterile water.

-

Final Cell Suspension: Neutrophils are resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a concentration of 1x10^7 cells/mL.

Superoxide Anion Production Assay

-

Principle: Measurement of the reduction of ferricytochrome c by superoxide anions.

-

Procedure: a. Neutrophils (e.g., 6x10^5 cells/well) are incubated with ferricytochrome c (e.g., 0.5 mg/mL) and calcium chloride (e.g., 1 mM). b. this compound or vehicle control is added and incubated for a short period (e.g., 3 minutes) at 37°C. c. fMLP (e.g., 0.1 µM) is added to stimulate superoxide production. d. The change in absorbance is measured spectrophotometrically at 550 nm.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition.

Degranulation Assay (Cathepsin G Release)

-

Principle: Measurement of the activity of released elastase or, as in the Liao et al. study, cathepsin G, from azurophilic granules.

-

Procedure: a. Neutrophils are pre-treated with a priming agent like cytochalasin B. b. Cells are incubated with this compound or vehicle control. c. fMLP is added to induce degranulation. d. The cell suspension is centrifuged, and the supernatant is collected. e. A substrate for cathepsin G is added to the supernatant, and the change in absorbance is measured.

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Chemotaxis Assay

-

Apparatus: A Boyden chamber with a polycarbonate membrane (e.g., 3 µm pore size).[10]

-

Procedure: a. The lower chamber is filled with a solution containing fMLP as the chemoattractant. b. Neutrophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.[11] c. The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period such as 90 minutes.[11] d. The membrane is then removed, fixed, and stained.

-

Quantification: The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

Intracellular Calcium Measurement

-

Principle: Use of a fluorescent calcium indicator (e.g., Fura-2/AM) that changes its fluorescence intensity upon binding to calcium.

-

Procedure: a. Neutrophils are loaded with the fluorescent dye. b. The cells are then treated with this compound or vehicle. c. fMLP is added to trigger calcium mobilization. d. Changes in intracellular calcium concentration are monitored using a fluorometer or a fluorescence microscope.[12]

Immunoprecipitation and Western Blotting

-

Purpose: To assess the interaction between Gβγ and its effectors (Src, PLCβ) and to measure the phosphorylation status of signaling proteins.

-

Procedure: a. Neutrophils are treated with this compound and then stimulated with fMLP. b. Cells are lysed, and the protein of interest (e.g., Gβγ) is immunoprecipitated using a specific antibody. c. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with antibodies against the interacting proteins (e.g., Src, PLCβ) or phospho-specific antibodies (e.g., anti-phospho-ERK). e. The protein bands are visualized using chemiluminescence.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the inhibitory effects of a compound like this compound on fMLP-induced neutrophil activation.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

The research surrounding this compound as an fMLP inhibitor presents a compelling yet conflicting narrative. The initial findings by Liao et al. (2022) suggest that this compound is a potent inhibitor of fMLP-induced neutrophil activation, acting through a novel mechanism of targeting the Gβγ subunit.[4][5] However, the subsequent failure to reproduce these findings by Björkman et al. (2023) raises important questions about the purity of the compound, experimental conditions, or other as-yet-unidentified factors that may influence its activity.[6][7][8]

For researchers and drug development professionals, this highlights the critical need for:

-

Independent verification of the inhibitory effects of this compound, potentially using a standardized source of the compound.

-

Further investigation into the precise molecular interactions between this compound and the Gβγ subunit.

-

Exploration of potential off-target effects that could contribute to the observed discrepancies.

-

In vivo studies to determine if this compound has anti-inflammatory effects in animal models.

By addressing these points, the scientific community can gain a clearer understanding of this compound's true potential as a therapeutic agent for the treatment of inflammatory diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions [mdpi.com]

- 4. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Labdane-Type Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Labdane-type diterpenoids, a class of natural products characterized by a bicyclic decalin core, have emerged as a significant source of bioactive molecules with a broad spectrum of pharmacological properties. Extensive research has demonstrated their potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and virology. This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Labdane-type diterpenoids have shown potent cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

One of the most extensively studied labdane diterpenoids is andrographolide , isolated from Andrographis paniculata. It has demonstrated strong anticancer properties in numerous studies by inhibiting cancer cell migration and invasion, inducing apoptosis, and causing cell cycle arrest[1]. Another notable example is sclareol , which has been shown to induce apoptosis in leukemia and human breast cancer cells[1]. More recently, coronarin D has been identified as a promising anticancer agent, particularly for glioblastoma, exerting its effects through the activation of the MAPK pathway[2][3].

Quantitative Data: Cytotoxic Activity of Labdane Diterpenoids

The following table summarizes the in vitro cytotoxic activity of selected labdane-type diterpenoids against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound | Cancer Cell Line | Activity (µM) | Reference |

| Andrographolide | HCT-116 (Colon) | 3.82 (µg/mL) | [4] |

| Andrographolide | HT-29 (Colon) | >100 (µg/mL) | [4] |

| Andrographolide | MCF-7 (Breast) | >100 (µg/mL) | [4] |

| Andrographolide | H69PR (Lung) | 3.66 (µg/mL) | [4] |

| 14-Deoxy-11,12-didehydroandrographolide | HCT-116 (Colon) | 5.12 (µg/mL) | [4] |

| Neoandrographolide | HCT-116 (Colon) | 4.86 (µg/mL) | [4] |

| Coronarin K | A-549 (Lung) | 13.49 | [5] |

| Chlorolabdans A | Raji (Burkitt's lymphoma) | 1.2 | [6] |

| Chlorolabdans B | Raji (Burkitt's lymphoma) | 2.5 | [6] |

| Epoxylabdans A | Raji (Burkitt's lymphoma) | 22.5 | [6] |

| Nepetaefuran | HCC70 (Triple-negative breast) | 73.66 | [7] |

| Leonotinin | HCC70 (Triple-negative breast) | 94.89 | [7] |

| Dubiin | HCC70 (Triple-negative breast) | 127.90 | [7] |

| Tanshinone I | HEC-1-A (Endometrial) | 20 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Labdane-type diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the labdane-type diterpenoid in complete culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Coronarin D-Induced Apoptosis

Coronarin D has been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by stimulating the phosphorylation of ERK and JNK. This leads to the activation of the intrinsic apoptotic pathway.

Caption: Coronarin D signaling pathway leading to apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Labdane-type diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, modulation of arachidonic acid metabolism, and reduction of nitric oxide (NO) production[8].

A new labdane diterpenoid isolated from Thuja orientalis was found to inhibit the production of pro-inflammatory mediators and suppress the expression of inflammatory enzymes like iNOS and COX-2[9]. Similarly, compounds from Forsythia suspensa have shown anti-inflammatory activity by inhibiting the release of β-glucuronidase in rat polymorphonuclear leukocytes[10][11].

Quantitative Data: Anti-inflammatory Activity of Labdane Diterpenoids

| Compound | Assay | Target/Cell Line | Activity | Reference |

| 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid | NO Production Inhibition | RAW264.7 macrophages | IC50: 3.56 µM | [9] |

| Forsypensins A-E | β-glucuronidase release inhibition | Rat polymorphonuclear leukocytes | 43.6%-49.2% inhibition at 10 µM | [11] |

| Forsyqinlingines A-B | β-glucuronidase release inhibition | Rat polymorphonuclear leukocytes | 56.7–58.6% inhibition | [10] |

| Labdane Diterpenoid from Leonurus sibiricus | NO Production Inhibition | RAW264.7 macrophages | Potent inhibition | [12][13] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to measure the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

LPS from E. coli

-

Labdane-type diterpenoid

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the labdane-type diterpenoid for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with LPS alone and a blank group with cells but no LPS or compound.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent Part B and incubate for another 10 minutes.

-

A purple/magenta color will develop.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.

Signaling Pathway: Inhibition of NF-κB Activation

Many labdane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.

Antimicrobial and Antiviral Activities

Labdane-type diterpenoids have also been recognized for their antimicrobial and antiviral properties, making them potential candidates for the development of new anti-infective agents.

Mycaperoxides A and B, isolated from a marine sponge, have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antiviral activity against vesicular stomatitis and herpes simplex type-1 virus[14]. Several labdane diterpenoids from Forsythia suspensa have shown antiviral activity against influenza A (H1N1) virus and respiratory syncytial virus (RSV)[10][11].

Quantitative Data: Antimicrobial and Antiviral Activities

| Compound/Extract | Activity | Organism/Virus | Activity Metric | Value | Reference |

| Mycaperoxides A & B | Antiviral | Vesicular stomatitis virus, Herpes simplex type-1 virus | IC50 | 0.25 - 1.0 µg/mL | [14] |

| Gomojosides B, C, E, F | Antibacterial | E. coli | - | Active at 500 ppm | [14] |

| 5R,8R,9R,10R-Labdane-13(E)-ene-8a,15-diol | Antifungal | C. albicans | - | Active at 1 µg/mL | [14] |

| Forsypensins A-E | Antiviral | Influenza A (H1N1) | IC50 | 21.8-27.4 µM | [11] |

| Forsypensins A-E | Antiviral | Respiratory syncytial virus (RSV) | EC50 | 10.5-15.4 µM | [11] |

| Forsyqinlingines A-B | Antiviral | Influenza A (H1N1) | IC50 | 6.9–7.7 μM | [10] |

| Forsyqinlingines A-B | Antiviral | Respiratory syncytial virus (RSV) | EC50 | 4.8–5.0 μM | [10] |

| Labdane Diterpenoid 66 | Antibacterial | S. epidermidis | MIC/MBC | 12.5/18.75 µg/mL | [15] |

| Labdane Diterpenoid 66 | Antibacterial | E. faecalis | MIC/MBC | 12.50/25 µg/mL | [15] |

| Labdane Diterpenoid 66 | Antibacterial | B. cereus | MIC/MBC | 3.13/6.25 µg/mL | [15] |

| Labdane Diterpenoid 68 | Antibacterial | S. epidermidis | MIC/MBC | 12.5/200 µg/mL | [15] |

| Labdane Diterpenoid 68 | Antibacterial | E. faecalis | MIC/MBC | 6.25/200 µg/mL | [15] |

| Labdane Diterpenoid 68 | Antibacterial | B. cereus | MIC/MBC | 6.25/6.25 µg/mL | [15] |

| Terpenoids 1 & 4 from Neo-uvaria foetida | Antiviral | SARS-CoV-2 | IC50 | 63.3 & 93.5 µM | [16] |

| Terpenoids 1, 2, & 3 from Neo-uvaria foetida | Antiviral | Zika virus | IC50 | 76.0, 31.9, & 14.9 µM | [16] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Labdane-type diterpenoid

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the labdane-type diterpenoid in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Bioactivity-Guided Isolation of Bioactive Compounds

The discovery of novel bioactive labdane-type diterpenoids often follows a bioactivity-guided isolation workflow. This process involves a systematic fractionation of a crude natural product extract and testing the biological activity of each fraction to isolate the active compounds.

Caption: Workflow for bioactivity-guided isolation of labdane diterpenoids.

Conclusion

Labdane-type diterpenoids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral activities warrant further investigation and development. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this promising class of natural products. Continued research, including structure-activity relationship studies and in vivo efficacy and safety evaluations, will be crucial in translating these findings into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trinorlabdane diterpenoid alkaloids featuring an unprecedented skeleton with anti-inflammatory and anti-viral activities from Forsythia suspensa - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05760J [pubs.rsc.org]

- 11. Labdane diterpenoids from Forsythia suspensa with anti-inflammatory and anti-viral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 13. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

Larixol for the Inhibition of Src Kinase Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Larixol as an inhibitor of Src kinase phosphorylation. This compound, a naturally occurring diterpene, has demonstrated potential as a modulator of inflammatory responses by targeting key signaling cascades. This document collates available quantitative data, details essential experimental protocols for investigating its mechanism of action, and presents visual diagrams of the involved signaling pathways and experimental workflows. The primary mechanism of this compound's action appears to be the disruption of the interaction between the G-protein βγ subunit and Src kinase, thereby inhibiting downstream signaling events. While direct enzymatic inhibition data is not currently available, the inhibitory concentrations for downstream cellular responses have been established. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction to this compound and Src Kinase

This compound is a labdane-type diterpene that has been investigated for its pharmacological properties. Of particular interest is its role in modulating the inflammatory response in neutrophils, a type of white blood cell crucial to the innate immune system. Over-activation of neutrophils can lead to tissue damage and is implicated in various inflammatory diseases.

Src (Proto-oncogene tyrosine-protein kinase) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Src kinase is a key component of many signaling pathways initiated by G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and integrins. Its dysregulation is frequently associated with the development and progression of cancer and inflammatory disorders, making it a significant target for therapeutic intervention.

Mechanism of Action: this compound's Impact on Src Kinase

Current research indicates that this compound's inhibitory effect on Src kinase phosphorylation is not due to direct binding to the kinase's active site but rather through an upstream mechanism involving G-protein signaling. In human neutrophils stimulated with the chemoattractant fMLP (N-formylmethionyl-leucyl-phenylalanine), this compound has been shown to interfere with the interaction between the βγ subunits of the heterotrimeric Gi-protein and Src kinase.[1][2][3][4] This disruption prevents the fMLP-induced activation of Src kinase, subsequently inhibiting its phosphorylation and the activation of its downstream signaling pathways.

It is important to note that a recent preprint study has questioned the inhibitory effects of commercially sourced this compound on fMLP-induced neutrophil responses, suggesting that the originally observed effects might be specific to the extract used in the initial research.[5] This highlights the need for further investigation and standardization of this compound preparations for research purposes.

Signaling Pathway of this compound's Inhibition

The following diagram illustrates the proposed mechanism of action for this compound in the context of fMLP-induced neutrophil activation.

Quantitative Data on this compound's Inhibitory Activity

While a direct IC50 value for the enzymatic inhibition of Src kinase by this compound has not been reported, the potency of this compound has been quantified by measuring its effects on downstream cellular responses in fMLP-stimulated human neutrophils.[1][2][3][4][6]

| Inhibited Process | Cell Type | Stimulant | IC50 Value (μM) | Reference |

| Superoxide Anion Production | Human Neutrophils | fMLP | 1.98 ± 0.14 | [1][2][3][4][6] |

| Cathepsin G Release | Human Neutrophils | fMLP | 2.76 ± 0.15 | [1][2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the inhibitory effects of this compound on Src kinase phosphorylation and its underlying mechanism.

Western Blot for Src Phosphorylation

This protocol is designed to assess the phosphorylation status of Src kinase in response to this compound treatment.

Methodology:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.

-

Stimulation: Stimulate the cells with fMLP (e.g., 100 nM) for a short period (e.g., 30 seconds) to induce Src kinase phosphorylation.

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr416) overnight at 4°C. Subsequently, strip the membrane and re-probe with an antibody for total Src as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Src signal to the total Src signal.

Immunoprecipitation for Gβγ-Src Interaction

This protocol is used to determine if this compound inhibits the physical association between the G-protein βγ subunit and Src kinase.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from this compound-treated and fMLP-stimulated neutrophils as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Gβγ antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an anti-Src antibody to detect co-immunoprecipitated Src kinase.

Duolink Proximity Ligation Assay (PLA) for Gβγ-Src Interaction

The Duolink PLA provides an in-situ visualization of the Gβγ-Src interaction at the single-cell level.

Methodology:

-

Cell Preparation: Adhere neutrophils to glass coverslips, then fix and permeabilize the cells.

-

Blocking: Block the samples to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that target Gβγ and Src.

-

PLA Probe Incubation: Add the Duolink PLA probes, which are secondary antibodies conjugated with oligonucleotides (PLUS and MINUS), that will bind to the primary antibodies.

-

Ligation: If the proteins of interest are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.

-

Amplification: A DNA polymerase is used to perform rolling-circle amplification of the ligated DNA circle, creating a long DNA product.

-

Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, resulting in a bright fluorescent spot.

-

Imaging and Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The number of fluorescent spots per cell is quantified to measure the extent of the Gβγ-Src interaction.

Summary and Future Directions

This compound presents an interesting pharmacological profile as an inhibitor of Src kinase phosphorylation through a novel mechanism involving the disruption of G-protein signaling. The available data, primarily from studies on human neutrophils, suggest its potential as an anti-inflammatory agent. However, the lack of a direct enzymatic IC50 value for Src kinase and the conflicting findings in recent literature underscore the need for further research.

Future studies should focus on:

-

Confirming the inhibitory effect of this compound on Src kinase phosphorylation using purified, standardized compounds and cell-free kinase assays to determine a direct IC50 value.

-

Elucidating the precise binding site of this compound on the Gβγ subunit or the Gβγ-Src complex.

-

Expanding the investigation of this compound's effects to other cell types and signaling pathways where Src kinase plays a critical role.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of inflammatory diseases and cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the therapeutic potential of this compound and its derivatives as modulators of Src kinase signaling.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

Larixol's Modulatory Effects on ERK1/2 and p38 Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the effects of Larixol, a diterpene extracted from the root of Euphorbia formosana, on the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes the described molecular interactions and workflows.

Introduction to ERK1/2 and p38 Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1] Among the most extensively studied are the ERK1/2 and p38 MAPK pathways.

-

ERK1/2 Pathway: Typically activated by growth factors and mitogens, the ERK1/2 pathway is a key regulator of cell proliferation and survival.[1] Its constitutive activation is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2]

-

p38 MAPK Pathway: In contrast, the p38 MAPK pathway is primarily activated by cellular stressors such as inflammatory cytokines, osmotic shock, and UV radiation.[1][3] It plays a central role in mediating inflammatory responses and apoptosis.[1][4][5]

Given their involvement in critical cellular decisions, both ERK1/2 and p38 signaling pathways are important targets in drug discovery for a variety of diseases, including cancer and inflammatory disorders.

This compound's Effect on Neutrophil Activation and Associated Signaling

Recent research has investigated the potential of this compound to modulate inflammatory responses in human neutrophils. A key study has proposed that this compound exerts its effects by interfering with G-protein coupled receptor (GPCR) signaling.

Inhibition of fMLP-Induced Neutrophil Functions

In a 2022 study published in Biochemical Pharmacology, this compound was shown to inhibit several functions in human neutrophils induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6] fMLP activates neutrophils through the formyl peptide receptor 1 (FPR1), a Gαi-coupled GPCR.[7]

The inhibitory effects of this compound on fMLP-induced neutrophil responses are summarized in the table below.

| Parameter | Inducer | This compound IC₅₀ (µM) |

| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |

| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |

Data extracted from Chang et al., 2022.[6]

Notably, this compound did not inhibit neutrophil functions when stimulated with Phorbol 12-myristate 13-acetate (PMA), suggesting that its mechanism of action is upstream of protein kinase C (PKC).[6]

Attenuation of Downstream ERK1/2 and p38 Phosphorylation

The same study demonstrated that this compound attenuated the fMLP-induced phosphorylation of Src kinases, and consequently, the downstream signaling molecules ERK1/2 and p38.[6] This suggests that this compound's inhibitory effects on neutrophil function are mediated, at least in part, through the suppression of these MAPK pathways. The proposed mechanism involves this compound interfering with the interaction of the βγ subunits of the Gi-protein with its downstream effectors, such as Src kinase and PLCβ.[6]

Proposed mechanism of this compound's inhibitory action.

Conflicting Evidence and Future Directions

It is crucial to note that a subsequent study published in 2023, also in Biochemical Pharmacology, presented contradictory findings.[7] This research, using this compound from two different commercial suppliers, reported that the compound had no inhibitory effect on neutrophil responses mediated by FPR1 or the related FPR2.[7] Furthermore, it was found to not be a selective inhibitor for Gαq-coupled GPCRs.[7]

This discrepancy highlights the need for further research to clarify the true effects of this compound on neutrophil signaling. Potential reasons for the conflicting results could include differences in the purity of the this compound used, variations in experimental protocols, or other as-yet-unidentified factors.

Future studies should aim to:

-

Verify the purity and chemical identity of the this compound being tested.

-

Conduct independent replications of the experiments from both studies.

-

Explore a wider range of cell types and signaling pathways to fully characterize the bioactivity of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the 2022 study by Chang et al. that reported positive findings.

Preparation of Human Neutrophils

-

Source: Blood was obtained from healthy human donors.

-

Isolation: Neutrophils were isolated using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

-

Purity: The resulting neutrophil preparations were reported to be >98% pure as determined by Wright-Giemsa staining.

-

Suspension: Neutrophils were resuspended in a calcium-free Hank's balanced salt solution (HBSS) at pH 7.4.

Measurement of Superoxide Anion Production

-

Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Procedure:

-

Neutrophils were incubated with ferricytochrome c and either this compound or a solvent control.

-

fMLP was added to stimulate superoxide production.

-

The change in absorbance was measured spectrophotometrically at 550 nm.

-

Western Blot Analysis of Protein Phosphorylation

-

Cell Treatment: Neutrophils were pre-incubated with this compound or a solvent control before stimulation with fMLP.

-

Lysis: The reaction was stopped, and cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Src, ERK1/2, and p38.

-

After washing, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Generalized workflow for Western blot analysis.

Conclusion

The current body of evidence regarding this compound's effect on ERK1/2 and p38 signaling is conflicting. While one study provides compelling evidence for an inhibitory role in the context of fMLP-stimulated neutrophils, a subsequent study was unable to replicate these findings. This underscores the preliminary nature of this area of research. For drug development professionals and scientists, this compound presents an interesting but enigmatic case. Rigorous, independent validation is required to ascertain its true pharmacological profile and to determine if it holds therapeutic potential as a modulator of MAPK signaling pathways. The detailed protocols and data presented herein should serve as a valuable resource for guiding such future investigations.

References

- 1. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Various stressors rapidly activate the p38-MAPK signaling pathway in Mytilus galloprovincialis (Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 and ERK1/2 MAPKs mediate the interplay of TNF-alpha and IL-10 in regulating oxidative stress and cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Larixol from Euphorbia formosana: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Larixol, a diterpene, from the medicinal plant Euphorbia formosana. While a dedicated, detailed protocol for the isolation of this compound from this specific plant is not extensively documented in publicly available literature, this document synthesizes the existing scientific knowledge to present a coherent guide. It covers the general methodologies for phytochemical isolation from Euphorbia species, the preparation of a this compound-containing extract, and the current understanding of the biological activities and associated signaling pathways of constituents from Euphorbia formosana.

Introduction to Euphorbia formosana and its Constituents

Euphorbia formosana Hayata is a perennial herb native to Taiwan, traditionally used in folk medicine for treating a variety of ailments including snakebites, rheumatism, herpes zoster, liver cirrhosis, and scabies.[1] Phytochemical investigations of E. formosana have revealed a rich and diverse chemical profile, encompassing polyphenols, flavonoids, steroids, diterpenoids, and triterpenes.[1] Among the numerous compounds identified, the diterpene this compound has been noted as one of the constituents.[1]

General Approaches to Isolation of Phytochemicals from Euphorbia Species

The isolation of specific compounds from plants of the Euphorbia genus typically involves a multi-step process. A generalized workflow for the isolation of a target compound like this compound is depicted below. This process generally begins with the extraction of the plant material, followed by fractionation and purification using various chromatographic techniques.

Experimental Protocol: Preparation of a this compound-Containing Hot-Water Extract from Euphorbia formosana Root

While a specific protocol for the isolation of pure this compound is not detailed in the reviewed literature, a method for preparing a hot-water extract of E. formosana root, which contains this compound, has been published.[1]

Materials:

-

Dried roots of Euphorbia formosana

-

Deionized water

-

Lyophilizer

-

0.22 µm filter

Procedure:

-

The dried roots of E. formosana are boiled in water.

-

The mixture is allowed to cool to room temperature.

-

This boiling and cooling process is repeated a total of three times.

-

The aqueous extracts are collected and combined.

-

The combined extract is then lyophilized (freeze-dried) to yield a powdered extract.

-

For experimental use, a stock solution is prepared by suspending the lyophilized powder in water and passing it through a 0.22 µm filter to sterilize and remove any particulate matter.[1]

Chemical Constituents of Euphorbia formosana

Research has led to the isolation and identification of numerous compounds from E. formosana. The table below summarizes some of the key chemical constituents, including this compound, that have been identified. Specific yield and purity data for the isolation of this compound from E. formosana are not available in the reviewed literature.

| Compound Class | Identified Compounds | Reference |

| Diterpenes | This compound | [1] |

| Polyphenols | Ellagic acid, 3,3'-Di-O-methylellagic acid, Gallic acid | [1] |

| Steroids | β-Sitosterol, Stigmasterol | [1] |

| Triterpenes | Euphol, Glutinone, Cycloart-23-ene-3β,25-diol | [1] |

| Flavonoids | Quercetin-3-O-α-L-rhamnoside, Kaempferol-3-O-α-l-rhamnoside | [1] |

| Coumarins | Scopoletin, Umbelliferone | [1] |

Signaling Pathways Modulated by Euphorbia formosana Constituents

The biological activity of extracts from E. formosana has been a subject of scientific investigation, particularly in the context of cancer research. The hot-water extract has been shown to induce apoptosis in human leukemic cells.[1][2][3]

Apoptosis Induction by E. formosana Hot-Water Extract

The pro-apoptotic effects of the hot-water extract of E. formosana are mediated through the activation of both the extrinsic (Fas) and intrinsic (mitochondrial) signaling pathways.[1][2][3] This leads to caspase-dependent cell death.

The Role of this compound in Neutrophil Signaling: A Point of Contention

Initially, it was suggested that this compound extracted from the root of E. formosana could inhibit human neutrophil functions by interfering with the signals transmitted by the βγ complexes of Gαi containing G proteins coupled to the formyl peptide receptor 1 (FPR1).[4] However, a more recent study from 2023 has challenged this finding.[4] This later research, using this compound from commercial sources, concluded that this compound does not inhibit neutrophil responses mediated through FPR1 or the closely related FPR2.[4] Furthermore, it was found to lack inhibitory effects on responses mediated by Gαq coupled GPCRs.[4] This suggests that the previously observed anti-inflammatory effects of E. formosana extracts may not be attributable to this compound's direct inhibition of these G-protein signaling pathways.

Conclusion and Future Directions

This compound has been identified as a chemical constituent of Euphorbia formosana, a plant with a history of use in traditional medicine and demonstrated pro-apoptotic activity in preclinical studies. While a general understanding of phytochemical isolation from Euphorbia species exists, and a protocol for preparing a this compound-containing hot-water extract is available, the scientific literature currently lacks a detailed, step-by-step protocol for the isolation and purification of this compound from E. formosana with accompanying quantitative data.

Furthermore, the precise molecular mechanisms of this compound are still under investigation, with conflicting reports on its role in modulating G-protein coupled receptor signaling in neutrophils. The potent biological activities of E. formosana extracts underscore the need for further research to isolate and characterize its individual components, including this compound, to fully elucidate their therapeutic potential and mechanisms of action. Such studies would be invaluable for drug discovery and development efforts.

References

- 1. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia formosana root extract induces apoptosis by caspase-dependent cell death via Fas and mitochondrial pathway in THP-1 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Deep Dive: A Technical Guide to Larixol-Containing Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the phytochemical landscape of plant species containing larixol, a labdane-type diterpenoid of growing interest for its potential therapeutic applications. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and analytical workflows to support ongoing research and development efforts.

Quantitative Phytochemical Analysis

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant utilized, the geographical origin, and the extraction method employed. The following table summarizes quantitative data from various phytochemical studies.

| Plant Species | Plant Part | Compound | Concentration | Extraction/Analysis Method | Reference |

| Larix decidua | Wood Extract | (+)-Larixol | 4.85% | Not Specified | [1] |

| Larix decidua | Bark Extract | (+)-Larixol | 33.29% | Not Specified | [1] |

| Larix decidua | Bark | Diterpenoids (incl. (+)-Larixol) | ~60% (of methanolic extract) | Methanol Extraction | [1] |

| Larix sp. | Not Specified | This compound | 24.88% - 50.57% | Supercritical CO2 Extraction | [2] |

| Picea abies | Bark Extract | Larixyl Acetate | 0.82% | n-Hexane Extraction | [1] |

| Taiwania flousiana | Stem Bark | (+)-Larixol | 0.28% (of volatile oil) | Not Specified | [2] |

| Ocimum tenuiflorum | Essential Oil | (+)-Larixol | 0.2% | Not Specified | [1] |

| Leonurus pseudomacranthus | Aerial Parts | (+)-Larixol | 0.3% | Not Specified | [2] |

Experimental Protocols

The isolation and quantification of this compound and associated phytochemicals necessitate a multi-step approach involving extraction, fractionation, and analytical determination. The following sections outline detailed methodologies based on established research protocols.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, such as the bark or wood of Larix species.

Objective: To extract diterpenoids, including this compound and larixyl acetate, from a plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Larix decidua bark)

-

n-Hexane or Dichloromethane

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

A known quantity (e.g., 100 g) of the dried, powdered plant material is placed into a thimble.

-

The thimble is inserted into the main chamber of the Soxhlet extractor.

-

The extraction is performed with a solvent of appropriate polarity, such as n-hexane or dichloromethane, for several hours (e.g., 6-8 hours) to extract non-polar compounds, including this compound and larixyl acetate.

-

Alternatively, a sequential extraction can be performed, starting with a non-polar solvent and followed by a more polar solvent like methanol to isolate a broader range of phytochemicals.

-

Following extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

-

The crude extract is then dried and stored for further purification and analysis.

Isolation and Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude plant extract

-

Silica gel (for column chromatography)

-

A series of solvents with increasing polarity (e.g., gradients of hexane and ethyl acetate)

-

Glass column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Fractions are collected using a fraction collector.

-

The composition of each fraction is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing this compound.

-

Fractions containing the compound of interest are pooled and the solvent is evaporated to yield purified this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in an extract or purified fraction.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

-